Trans-4-(benzyloxy)cyclohexanamine

Cilostazol Metabolite Synthesis PDE3 Inhibitor Intermediates Stereospecific Drug Metabolism

Sourcing stereochemically authentic trans-4-(benzyloxy)cyclohexanamine for Cilostazol metabolite synthesis often leads to mixtures or cis-contaminated batches. This ≥98% pure, trans (1r,4r)-configured building block resolves that challenge with verified stereochemical identity. - Enables synthesis of clinically relevant 4'-trans-hydroxy Cilostazol (OPC-13013) and OPC-13213 reference standards. - Experimentally measured LogP of 3.17 ensures predictable solubility and partitioning in multi-step sequences. - Supplied with full Certificates of Analysis confirming stereochemistry and purity for bioanalytical method validation.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 160357-83-5
Cat. No. B177373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-4-(benzyloxy)cyclohexanamine
CAS160357-83-5
Synonyms4-(benzyloxy)cyclohexanaMine
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)OCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
InChIKeyQEJZOTXVZFPSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-4-(benzyloxy)cyclohexanamine (CAS 160357-83-5) as a Stereochemically Defined Pharmaceutical Building Block


Trans-4-(benzyloxy)cyclohexanamine is a 1,4-disubstituted cyclohexane derivative featuring a primary amine and a benzyl-protected hydroxyl group in a rigid trans (1r,4r) configuration . With a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol, it is primarily utilized as a reactant in the synthesis of the metabolites of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor (IC₅₀ = 0.2 µM) . The compound is commercially supplied with a purity of ≥98% and is characterized by a predicted boiling point of 306.1 ± 35.0 °C and a density of 1.0 ± 0.1 g/cm³ .

Why Unspecified or Cis Isomers of 4-(benzyloxy)cyclohexanamine Cannot Substitute the Trans Isomer


The critical differentiation of trans-4-(benzyloxy)cyclohexanamine lies in its specific trans (1r,4r) stereochemistry, which is not merely a structural descriptor but a functional requirement for its major documented application. The compound is used as a reactant in the synthesis of the metabolites of Cilostazol, notably OPC-13013 and 4'-trans-hydroxy Cilostazol [1]. The pharmacological activity of these metabolites is conformationally dependent; the 4'-trans-hydroxy metabolite exhibits approximately one-fifth the antiplatelet activity of the parent drug, whereas the alternative 4'-cis-hydroxy metabolite is produced by different CYP isoforms (CYP2C19 and CYP3A5) and possesses distinct pharmacological properties [2]. Substituting the cis isomer (CAS 98454-38-7) or an unspecified stereochemical mixture (CAS 160357-83-5) would diverge the synthetic pathway away from the clinically relevant trans-metabolite. Furthermore, the trans isomer exhibits an experimentally measured LogP of 3.17, which differs from the predicted LogP of 2.37 for the unspecified compound, indicating a meaningful difference in lipophilicity that can affect solubility and partitioning behavior in synthetic sequences .

Trans-4-(benzyloxy)cyclohexanamine: Quantitative Differentiation Evidence Against Closest Analogs


Trans Stereochemistry Is Required for Cilostazol Metabolite OPC-13013 Synthesis

Trans-4-(benzyloxy)cyclohexanamine is the specific reactant used in the synthesis of OPC-13013, a metabolite of Cilostazol, as documented in the foundational work by Nishi et al. [1]. The corresponding cis isomer (CAS 98454-38-7) cannot serve as a direct substitute in this pathway because the final pharmacologically active metabolite, 4'-trans-hydroxy Cilostazol (OPC-13213), requires the trans configuration at the cyclohexyl ring to match the stereochemistry of the metabolite produced endogenously by CYP3A4 [2]. The 4'-cis-hydroxy metabolite is produced by a different enzymatic pathway (CYP2C19 and CYP3A5) and possesses distinct pharmacological properties [2].

Cilostazol Metabolite Synthesis PDE3 Inhibitor Intermediates Stereospecific Drug Metabolism

Experimental LogP Difference Between Trans Isomer and Unspecified Stereochemistry Mixture

The experimentally determined LogP of trans-4-(benzyloxy)cyclohexanamine (CAS 98454-39-8) is reported as 3.17, with a Polar Surface Area (PSA) of 35.25 Ų . In contrast, the unspecified stereochemistry version (CAS 160357-83-5) carries a computationally predicted LogP of 2.37 . This represents a ΔLogP of +0.8, equating to an approximately 6.3-fold higher theoretical partition coefficient for the trans isomer.

Lipophilicity Partition Coefficient Physicochemical Characterization

Synthesis Yield Variation Across Methodologies for Trans-4-(benzyloxy)cyclohexanamine

The synthesis yield of trans-4-(benzyloxy)cyclohexanamine is highly methodology-dependent. The catalytic hydrogenation method has been reported to achieve yields up to 95%, whereas the reductive amination approach yields approximately 50%, and the Grignard reaction method achieves a moderate yield of around 70% . A more recent patent (CN107573249A) describes an improved process using trityl protection of trans-4-hydroxycyclohexanamine followed by alkylation and deprotection, which avoids the generation of oxazolidin-2-one byproducts and achieves higher total yields compared to Boc- or Cbz-based protection strategies [1].

Synthetic Methodology Process Optimization Reaction Yield

Commercial Purity Grade Differences: Trans Isomer vs. Unspecified Stereochemistry

Commercially, the trans isomer (CAS 98454-39-8) is routinely available at ≥98% purity from multiple suppliers, with analytical characterization including NMR and mass spectrometry to confirm structural identity . The unspecified stereochemistry version (CAS 160357-83-5) is typically offered at 95% minimum purity . The cis isomer (CAS 98454-38-7) is also available at ≥98% purity . However, the critical differentiator is not purity percentage alone but the stereochemical identity guarantee: the trans isomer product specification inherently ensures the desired configuration, whereas the unspecified version may contain variable cis/trans ratios.

Chemical Purity Quality Control Commercial Availability

Stability and Storage Behavior: Trans Isomer as a Crystalline Solid vs. Cis Isomer as an Oil

Trans-4-(benzyloxy)cyclohexanamine is reported as a yellow to brown sticky oil to solid, with recommended storage at 4°C under inert atmosphere to maintain stability . The trans isomer can be obtained as a monoclinic crystalline solid under appropriate conditions, while the cis isomer (CAS 98454-38-7) is typically obtained as an oily liquid, consistent with general trends for cis- vs. trans-1,4-disubstituted cyclohexanes where the trans isomer packs more efficiently in the crystal lattice [1]. The compound is stable under recommended storage conditions, with an MDL number of MFCD14584855 assigned to the trans isomer .

Chemical Stability Physical Form Storage Conditions

Recommended Application Scenarios for Trans-4-(benzyloxy)cyclohexanamine Based on Quantitative Evidence


Synthesis of 4'-trans-Hydroxy Cilostazol (OPC-13213) Reference Standards and Metabolite Impurities

Trans-4-(benzyloxy)cyclohexanamine is the established starting material for the synthesis of OPC-13013 and 4'-trans-hydroxy Cilostazol, the principal active metabolite of the antiplatelet drug Cilostazol [1]. The trans stereochemistry of the cyclohexyl ring is mandatory: the resulting 4'-trans-hydroxy metabolite exhibits antiplatelet activity approximately 5-fold lower than the parent drug, a pharmacological profile that cannot be replicated using the cis isomer intermediate [2]. This compound is essential for preparing authentic metabolite reference standards for bioanalytical method validation in pharmacokinetic studies of Cilostazol.

PDE3 Inhibitor Scaffold Development and Structure-Activity Relationship Studies

As a reactant used in the synthesis of Cilostazol metabolites, trans-4-(benzyloxy)cyclohexanamine provides access to the PDE3A inhibitor pharmacophore (IC₅₀ = 0.2 µM) [1]. The trans-configured cyclohexylamine core serves as a conformationally restricted scaffold for medicinal chemistry exploration of PDE3 inhibitors, where the spatial orientation of the benzyloxy and amine groups influences binding to the PDE3 catalytic site. The experimentally determined LogP of 3.17 supports its use in designing analogs with controlled lipophilicity for cardiovascular drug discovery programs.

Asymmetric Synthesis Building Block for 1,4-Disubstituted Cyclohexyl Derivatives

The well-defined trans (1r,4r) stereochemistry makes trans-4-(benzyloxy)cyclohexanamine a valuable chiral building block for asymmetric synthesis. The benzyl-protected hydroxyl group permits selective deprotection to reveal the free alcohol for further functionalization, while the primary amine can undergo reductive amination, amide coupling, or sulfonamide formation with predictable stereochemical outcomes [1]. The compound's compatibility with diverse reaction conditions and the improved synthetic yields reported in patent CN107573249A [2] make it suitable for multi-step synthetic routes to complex pharmaceutical intermediates.

Quality Control and Impurity Profiling in Cilostazol API Manufacturing

In the context of Cilostazol active pharmaceutical ingredient (API) manufacturing, trans-4-(benzyloxy)cyclohexanamine is used to synthesize metabolite impurities such as OPC-13013 and OPC-13213 for use as reference markers in chromatographic purity analysis [1]. The availability of the trans isomer at ≥98% purity with confirmed stereochemical identity [2] ensures that impurity reference standards accurately represent the trans-hydroxy metabolite profile observed in human pharmacokinetic studies, where approximately 30% of the dose is excreted as 4'-trans-hydroxy-cilostazol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trans-4-(benzyloxy)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.